3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid
Description
Structural Characterization of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic Acid
Molecular Architecture and IUPAC Nomenclature
3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid (CAS 500294-65-5) is a synthetic organic compound characterized by its hybrid structure, which combines a piperazine ring, a 4-methylphenyl substituent, and a propanoic acid moiety. The IUPAC nomenclature reflects its connectivity: the propanoic acid group (-CH₂CH₂COOH) is attached to the nitrogen atom of the piperazine ring at position 1, while the 4-methylphenyl group (a toluene derivative) is bonded to the nitrogen atom at position 4 of the same ring.
The molecular formula C₁₄H₂₀N₂O₂ indicates the presence of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. Its molecular weight is 248.33 g/mol , as calculated from atomic masses:
| Element | Atomic Mass (g/mol) | Contribution |
|---|---|---|
| C | 12.01 × 14 | 168.14 |
| H | 1.008 × 20 | 20.16 |
| N | 14.01 × 2 | 28.02 |
| O | 16.00 × 2 | 32.00 |
| Total | 248.32 |
The SMILES notation O=C(O)CCN1CCN(C2=CC=C(C)C=C2)CC1 encapsulates the compound’s connectivity: the carboxylic acid group (O=C(O)) is linked via a three-carbon chain (CCN) to the piperazine ring (N1CCN...), which is substituted with a 4-methylphenyl group (C2=CC=C(C)C=C2).
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid are not explicitly reported in the provided sources, structural insights can be inferred from analogous piperazine derivatives. Piperazine rings typically adopt a chair conformation in crystalline states, with substituents occupying equatorial positions to minimize steric strain. The 4-methylphenyl group, being a bulky aromatic substituent, likely adopts a position perpendicular to the piperazine ring to reduce intramolecular interactions. The propanoic acid chain, with its carboxylic acid functionality, may participate in hydrogen bonding with neighboring molecules, influencing crystal packing.
Conformational flexibility in the propanoic acid side chain allows for rotational freedom around the C-C and C-N bonds, enabling multiple low-energy conformers. Computational studies (e.g., molecular dynamics simulations) would be required to map the compound’s conformational landscape, but experimental data are currently limited.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR spectroscopy provides critical information about the compound’s electronic environment and structural connectivity. Expected chemical shifts for key protons and carbons are summarized below:
| Proton Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Propanoic acid CH₂ (α) | 2.3–2.5 | Triplet | -CH₂CH₂COOH (adjacent to COOH) |
| Propanoic acid CH₂ (β) | 1.6–1.8 | Sextet | -CH₂CH₂COOH (middle CH₂) |
| Carboxylic proton (COOH) | 10–12 | Singlet | Protonated carboxylic acid |
| Piperazine ring protons | 2.5–3.5 | Multiplet | CH₂ groups in piperazine ring |
| Aromatic protons (C₆H₄) | 6.8–7.2 | Multiplet | 4-Methylphenyl ring (para-substituted) |
| Methyl group (CH₃) | 2.3–2.5 | Singlet | Methyl attached to phenyl ring |
For carbon-13 NMR, the carboxylic carbon (C=O) would resonate near 170–175 ppm , while the aromatic carbons would appear between 120–140 ppm . The piperazine carbons are expected in the 40–50 ppm range.
Infrared (IR) Absorption Profile Analysis
The IR spectrum of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid is dominated by functional group-specific absorptions:
| Functional Group | Absorption (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H (carboxylic acid) | 2500–3300 | Broad, strong | -COOH hydrogen bonding |
| C=O (carboxylic acid) | 1700–1725 | Strong, sharp | Stretching vibration |
| C-H (aromatic) | 3000–3100 | Weak | Aromatic C-H stretch |
| C-H (methyl) | 2800–2900 | Medium | Symmetric/asymmetric stretching |
| C-N (piperazine) | 1100–1250 | Medium | Stretching in piperazine ring |
The absence of N-H stretches (typically ~3300 cm⁻¹) confirms the tertiary amine nature of the piperazine ring. The broad O-H absorption indicates hydrogen bonding in the solid state.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid reveals characteristic fragmentation pathways:
| Fragment | m/z | Relative Abundance (%) | Proposed Structure |
|---|---|---|---|
| Molecular ion (M⁺) | 248.32 | Low | [C₁₄H₂₀N₂O₂]⁺ |
| M - CO₂ | 204.32 | Moderate | Loss of CO₂ from carboxylic acid |
| M - CH₃ | 233.32 | Weak | Loss of methyl from phenyl group |
| Piperazine ring cleavage | 86.10 | Strong | [C₅H₁₀N₂]⁺ (piperazine + CH₂) |
| Propanoic acid fragment | 74.05 | Moderate | [C₃H₆O₂]⁺ (propanoic acid moiety) |
The base peak at m/z 86 corresponds to the piperazine ring fragment, while the m/z 74 peak arises from the propanoic acid moiety. The low abundance of the molecular ion is typical for carboxylic acids due to poor ionization efficiency.
Properties
IUPAC Name |
3-[4-(4-methylphenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-2-4-13(5-3-12)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXRKWAOWRUPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid typically involves the reaction of 4-methylphenylpiperazine with a suitable propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials .
Chemical Reactions Analysis
Alkylation
Reagents/Conditions : Alkyl halides (e.g., methyl iodide), sodium hydride, DMF/DMSO, 80–130°C.
Mechanism : The piperazine’s secondary amine reacts with alkyl halides via nucleophilic substitution, forming N-alkylated derivatives. This reaction is critical for introducing substituents that modulate biological activity .
Acylation
Reagents/Conditions : Acyl chlorides (e.g., acetyl chloride), bases (e.g., 4-dimethylaminopyridine), DMF, room temperature to reflux.
Mechanism : The carboxylic acid group undergoes acylation, forming amides or esters. This modification alters solubility and interaction profiles, making it useful for drug design .
Oxidation
Reagents/Conditions : Oxidizing agents (e.g., KMnO₄), acidic/basic conditions.
Mechanism : Oxidation of the piperazine ring or propanoic acid moiety generates carbonyl-containing derivatives. This reaction pathway is less explored but offers potential for structural diversification.
Reduction
Reagents/Conditions : Reducing agents (e.g., LiAlH₄), inert solvents (e.g., THF).
Mechanism : Reduction of amide bonds or carbonyl groups yields amine derivatives, expanding the compound’s chemical versatility.
Reaction Conditions and Optimization
The efficiency of these reactions depends on solvent choice and temperature:
| Reaction Type | Reagents | Solvent | Temperature |
|---|---|---|---|
| N-Alkylation | Alkyl halides, NaH | DMF/DMSO | 80–130°C |
| Acylation | Acyl chlorides, DMAP | DMF | RT–reflux |
| Oxidation | KMnO₄ | Acidic/Basic | Varies |
| Reduction | LiAlH₄ | THF | 0–50°C |
Challenges and Limitations
-
Stability : The carboxylic acid group may undergo side reactions under harsh conditions.
-
Selectivity : Alkylation may lead to unwanted N,N-di-substitution if not controlled.
-
Purification : Complex reaction mixtures require careful workup to isolate the target compound .
Research Findings and Trends
Recent studies emphasize the compound’s role in targeted therapy and biological screening :
-
CNS Targets : Investigated as a potential modulator of G-protein coupled receptors.
-
Enzyme Inhibition : Explored for inhibiting enzymes involved in metabolic pathways.
-
Structural Analogues : Derivatives with varying substituents (e.g., 3-methylphenyl) are synthesized to optimize pharmacokinetic profiles .
This compound’s reactivity underscores its utility in advancing chemical and pharmaceutical research. Continued exploration of its reaction pathways will likely expand its applications in drug discovery and materials science.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid serves as a key intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in organic synthesis.
Biology
- Receptor Binding Studies: The compound is investigated for its potential as a ligand for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. This interaction may modulate their activity, influencing physiological responses.
Medicine
- Therapeutic Potential: Research indicates that this compound may exhibit antidepressant-like effects and neuroprotective properties. Its ability to inhibit specific enzymes involved in neurotransmitter metabolism suggests potential applications in treating mood disorders and neurodegenerative diseases.
Industry
- Chemical Intermediates Production: The compound is utilized in the production of various chemical intermediates and active pharmaceutical ingredients. Its versatility makes it suitable for large-scale synthesis in industrial applications.
Research has demonstrated several biological activities associated with 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid:
- Antidepressant-like Effects: Studies suggest potential efficacy in reducing depressive symptoms in animal models.
- Antipsychotic Properties: Interaction with dopaminergic pathways indicates possible applications in treating psychotic disorders.
- Neuroprotective Effects: Preliminary data highlight its ability to protect neuronal cells from oxidative stress.
In Vitro Studies
In vitro experiments have shown that the compound can inhibit certain enzyme activities related to neurotransmitter degradation. For instance:
| Study | Findings |
|---|---|
| Ghosh et al. (2014) | Identified potential as a ligand for serotonin receptors, suggesting antidepressant properties. |
| PMC9036822 (2021) | Demonstrated modulation of enzyme activities involved in neurotransmitter metabolism, indicating neuroprotective effects. |
In Vivo Studies
Animal model studies have provided insights into the behavioral effects of the compound:
- Antidepressant Effects: In forced swim tests, subjects treated with the compound exhibited reduced immobility time compared to controls.
- Neuroprotective Effects: In models of oxidative stress, administration resulted in decreased neuronal cell death.
Case Study on Antidepressant Activity
A study evaluated the antidepressant-like effects using a mouse model, revealing significant reductions in depressive behavior metrics when compared to control groups.
Case Study on Neuroprotection
Research on neuroprotection against oxidative stress demonstrated that the compound significantly reduced markers of neuronal apoptosis in vitro.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 4-(4-Methylphenyl)piperazin-1-yl]butanoic acid
Uniqueness
3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its piperazine ring and methylphenyl group contribute to its versatility in various applications, making it a valuable compound in research and industry.
Biological Activity
3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-methylphenyl group and a propanoic acid moiety. Its molecular formula is with a molecular weight of 248.33 g/mol. The structural characteristics contribute to its interaction with biological targets.
The biological activity of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid primarily involves its role as a ligand in receptor binding studies. It is believed to interact with various neurotransmitter receptors, which may modulate their activity and influence physiological responses.
Key Mechanisms:
- Receptor Binding: The compound may act on serotonin (5-HT) receptors and dopamine receptors, influencing mood and behavior.
- Enzyme Interaction: It potentially inhibits or activates specific enzymes involved in neurotransmitter metabolism, affecting synaptic transmission.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant-like effects: Studies suggest that it may alleviate symptoms of depression in animal models.
- Antipsychotic properties: Its interaction with dopaminergic pathways hints at potential use in treating psychotic disorders.
- Neuroprotective effects: Preliminary data indicate it may protect neuronal cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities related to neurotransmitter degradation. For instance, it has shown inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine.
| Study | Findings |
|---|---|
| Ghosh et al. (2014) | Identified the compound's potential as a ligand for serotonin receptors, suggesting antidepressant properties. |
| PMC9036822 (2021) | Reported its ability to modulate enzyme activities involved in neurotransmitter metabolism, indicating neuroprotective effects. |
In Vivo Studies
Animal model studies have provided insights into the behavioral effects of the compound:
- Antidepressant Effects: In a forced swim test, subjects treated with the compound showed reduced immobility time compared to controls, indicating potential antidepressant-like effects.
- Neuroprotective Effects: In models of oxidative stress, administration of the compound resulted in decreased neuronal cell death.
Case Studies
-
Case Study on Antidepressant Activity:
- A study evaluated the antidepressant-like effects of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid using a mouse model. Results indicated significant reductions in depressive behavior metrics when compared to control groups.
-
Case Study on Neuroprotection:
- Research conducted on neuroprotection against oxidative stress demonstrated that the compound significantly reduced markers of neuronal apoptosis in vitro.
Comparison with Similar Compounds
To understand the unique properties of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Methylpiperazin-1-yl)propanoic acid | Piperazine ring without phenyl substitution | Lower receptor affinity |
| 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | Pyrazole instead of piperazine | Antimicrobial properties |
| 4-(4-Methylphenyl)piperazin-1-yl]butanoic acid | Longer alkyl chain | Potentially higher lipophilicity |
Q & A
Q. What are the established synthetic routes for 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid, and how can purity be optimized?
Methodological Answer:
- Synthesis : A common method involves coupling 4-(4-methylphenyl)piperazine with a propanoic acid derivative. For example, reacting the dihydrochloride salt of the precursor acid with 1,1'-carbonyldiimidazole (CDI) and an amine in the presence of triethylamine (Et₃N) to form amides or esters .
- Purity Optimization : Use column chromatography for intermediate purification and confirm purity via elemental analysis (e.g., C: 60.1%, H: 7.1%, N: 6.1% for dihydrochloride salts) . High-performance liquid chromatography (HPLC) with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) can resolve impurities .
Q. How is the structural identity of this compound validated in academic research?
Methodological Answer:
- Elemental Analysis : Compare experimental and theoretical values (e.g., C, H, N percentages) to confirm stoichiometry .
- Spectroscopy : Use ¹H/¹³C NMR to verify the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). IR spectroscopy can confirm carboxylic acid C=O stretching (~1700 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structures to analyze bond angles (e.g., C-N-C angles in piperazine: ~109.5°) and hydrogen-bonding patterns .
Q. What are the primary pharmacological targets of this compound, and how are they assessed?
Methodological Answer:
- Target Identification : Screen against serotonin (5-HT) receptors, particularly 5-HT₂ subtypes, using radioligand binding assays (e.g., [³H]ketanserin for 5-HT₂A). Competitive displacement studies quantify affinity (IC₅₀) .
- Functional Assays : Measure intracellular Ca²⁺ flux or cAMP production in transfected HEK293 cells to assess receptor activation/inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor affinity data for this compound?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., membrane preparation, buffer pH, temperature) to minimize variability.
- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., GTPγS binding) to confirm target engagement.
- Meta-Analysis : Compare data across studies using computational tools (e.g., Schild regression for antagonist potency) to identify outliers .
Q. What advanced spectroscopic techniques are recommended for studying conformational dynamics in solution?
Methodological Answer:
- Dynamic NMR : Monitor piperazine ring inversion at low temperatures (e.g., 200–300 K) to assess energy barriers .
- ROESY (Rotational Frame Nuclear Overhauser Effect Spectroscopy) : Detect through-space interactions between the 4-methylphenyl group and propanoic acid moiety to map 3D conformers .
- Molecular Dynamics Simulations : Validate experimental data using force fields (e.g., AMBER) to model solvent effects .
Q. How can in vivo pharmacokinetic parameters be accurately measured for this compound?
Methodological Answer:
- Bioavailability Studies : Administer via intravenous (IV) and oral routes in rodent models. Collect plasma samples at timed intervals and quantify using LC-MS/MS with a limit of detection (LOD) <1 ng/mL .
- Tissue Distribution : Use autoradiography with ¹⁴C-labeled compound to track accumulation in target organs (e.g., brain for CNS targets) .
- Metabolite Profiling : Identify phase I/II metabolites via high-resolution mass spectrometry (HRMS) and compare to synthetic standards .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using response surface methodology (RSM) .
- Quality Control : Adhere to ICH guidelines for impurity profiling (e.g., HPLC-UV at 254 nm) and quantify residual solvents via GC-FID .
Q. How does crystal polymorphism impact the compound’s physicochemical properties?
Methodological Answer:
- Polymorph Screening : Recrystallize from solvents (e.g., ethanol, acetonitrile) and characterize via powder X-ray diffraction (PXRD).
- Dissolution Studies : Compare solubility and dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF/FeSSIF) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and assess stability (e.g., ΔH fusion ~150 J/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
